

"Methyl 4-hydroxybutanoate" physical properties boiling point density

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-hydroxybutanoate**

Cat. No.: **B032905**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Methyl 4-hydroxybutanoate**

This technical guide provides a comprehensive overview of the key physical properties of **Methyl 4-hydroxybutanoate** (CAS No. 925-57-5), specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who require accurate physical data and detailed experimental methodologies.

Core Physical Properties

Methyl 4-hydroxybutanoate is an organic ester and a derivative of 4-hydroxybutyric acid.^[1] It typically appears as a colorless to pale yellow liquid.^{[2][3]} A precise understanding of its physical characteristics is essential for its application in synthesis, purification, and formulation.

Data Presentation

The primary physical properties of **Methyl 4-hydroxybutanoate** are summarized in the table below for clear reference.

Physical Property	Value	Conditions
Boiling Point	190.0 - 191.0 °C	At 760 mmHg ^[2]
190.9 ± 23.0 °C	At 760 mmHg ^{[4][5]}	
Density	1.1 ± 0.1 g/cm³	Standard Conditions ^{[4][5]}

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard laboratory protocols for measuring the boiling point and density of **Methyl 4-hydroxybutanoate**.

Determination of Boiling Point via Distillation

This method is suitable for determining the boiling point of a liquid sample by distillation at atmospheric pressure.[\[6\]](#)

Apparatus:

- Round-bottom flask (25 mL or 50 mL)
- Simple distillation head with a port for a thermometer
- Liebig condenser
- Receiving flask
- Thermometer (-10 to 200 °C range)
- Heating mantle
- Boiling chips
- Clamps and stands

Procedure:

- Assembly: Assemble the distillation apparatus securely using clamps and stands. Ensure all glass joints are properly fitted.
- Sample Preparation: Place approximately 10-15 mL of pure **Methyl 4-hydroxybutanoate** into the round-bottom flask. Add 2-3 boiling chips to ensure smooth boiling.
- Thermometer Placement: Position the thermometer in the distillation head. The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser to

accurately measure the temperature of the vapor distilling.[6]

- Heating: Begin heating the flask gently with the heating mantle.
- Observation: As the liquid heats, a ring of condensing vapor will rise through the flask and into the distillation head. The temperature reading on the thermometer will climb and then stabilize as the vapor surrounds the bulb.
- Data Recording: Record the temperature at which the liquid is actively boiling and condensing on the thermometer bulb. This stable temperature, observed as the first drops of distillate are collected in the receiving flask, is the boiling point.[6]
- Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, the observed boiling point can be corrected using a pressure-temperature nomograph.

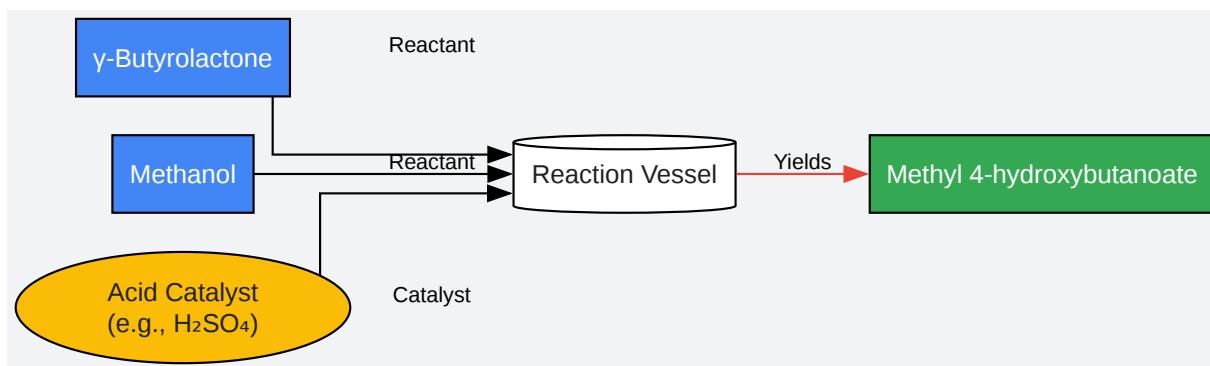
Determination of Density using a Pycnometer

This protocol describes the use of a pycnometer (specific gravity bottle) for the precise determination of liquid density.

Apparatus:

- Pycnometer (e.g., 10 mL Gay-Lussac type)
- Analytical balance (readable to ± 0.0001 g)
- Thermometer
- Constant temperature water bath

Procedure:


- Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer. Weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m_1 .
- Mass of Pycnometer with Water: Fill the pycnometer with distilled, deionized water of a known temperature (e.g., 20 °C). Insert the stopper, allowing excess water to exit through the

capillary. Carefully dry the outside of the pycnometer and weigh it. Record this mass as m_2 . The density of water (ρ_{water}) at this temperature must be known.

- Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer. Fill it with **Methyl 4-hydroxybutanoate** at the same temperature used for the water. Insert the stopper, dry the exterior, and weigh the filled pycnometer. Record this mass as m_3 .
- Calculation:
 - Calculate the mass of the water: $m_{\text{water}} = m_2 - m_1$
 - Calculate the volume of the pycnometer: $V = m_{\text{water}} / \rho_{\text{water}}$
 - Calculate the mass of the sample: $m_{\text{sample}} = m_3 - m_1$
 - Calculate the density of the sample (ρ_{sample}): $\rho_{\text{sample}} = m_{\text{sample}} / V$

Synthesis Pathway Visualization

Methyl 4-hydroxybutanoate can be synthesized via the acid-catalyzed ring-opening of γ -butyrolactone (GBL) with methanol. This process is a common and efficient method for its preparation.^[7]

[Click to download full resolution via product page](#)

Caption: Acid-catalyzed synthesis of **Methyl 4-hydroxybutanoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxybutanoic acid methyl ester | 925-57-5 [chemicalbook.com]
- 2. methyl 4-hydroxybutyrate, 925-57-5 [thegoodsentscompany.com]
- 3. CAS 925-57-5: methyl 4-hydroxybutanoate | CymitQuimica [cymitquimica.com]
- 4. Methyl 4-hydroxybutanoate | CAS#:925-57-5 | Chemsra [chemsrc.com]
- 5. nbinfo.com [nbinfo.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy Methyl 4-hydroxybutanoate | 925-57-5 [smolecule.com]
- To cite this document: BenchChem. ["Methyl 4-hydroxybutanoate" physical properties boiling point density]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032905#methyl-4-hydroxybutanoate-physical-properties-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com